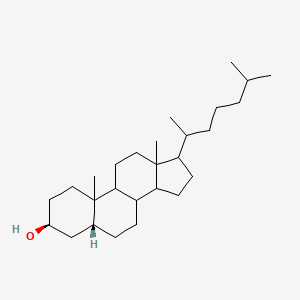

Cholestan-3-ol, (3beta,5beta)-

Description

Structure

2D Structure

Properties

Molecular Formula |

C27H48O |

|---|---|

Molecular Weight |

388.7 g/mol |

IUPAC Name |

(3S,5R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21+,22?,23?,24?,25?,26?,27?/m1/s1 |

InChI Key |

QYIXCDOBOSTCEI-WXXXDBQUSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of Cholestan 3 Ol, 3beta,5beta

Precursor Pathways and Intermediates Leading to Cholestan-3-ol, (3beta,5beta)-

The conversion of cholesterol to coprostanol is not a single-step reaction but involves a series of metabolic transformations facilitated by intestinal bacteria. mdpi.comresearchgate.net Two primary pathways have been identified: a direct reduction pathway and an indirect pathway involving key intermediates. researchgate.netnih.gov

Conversion from Cholesterol (Cholest-5-en-3beta-ol)

The primary precursor for the biosynthesis of coprostanol is cholesterol. wikipedia.org Daily, a significant amount of cholesterol, sourced from diet, bile, and sloughed intestinal cells, enters the colon where it becomes available for microbial metabolism. mdpi.comnih.gov The gut microbiota plays a crucial role in converting this cholesterol into coprostanol. mdpi.com The efficiency of this conversion varies among individuals, leading to classifications of high, low, or inefficient converters. researchgate.netnih.gov

Two main routes for the conversion of cholesterol to coprostanol have been proposed. researchgate.netnih.gov One is a direct reduction of the double bond at the C5-C6 position of the cholesterol molecule. researchgate.net The other, more extensively documented pathway, is an indirect route that proceeds through several intermediate compounds. wikipedia.orgmdpi.comresearchgate.net

Role of Cholestenone and Coprostanone as Immediate Precursors

The indirect pathway for coprostanol formation involves the initial conversion of cholesterol to 4-cholesten-3-one (B1668897), also known as cholestenone. mdpi.comresearchgate.net This intermediate is then further reduced to 5β-cholestan-3-one, or coprostanone. mdpi.comresearchgate.net Finally, coprostanone is reduced to form the end product, coprostanol. mdpi.comresearchgate.net The presence of both cholestenone and coprostanone in fecal samples and their successful conversion to coprostanol by fecal bacteria in vitro provide strong evidence for this indirect pathway. mdpi.comhmdb.ca Studies with specific bacterial strains, such as Bacteroides sp. strain D8 and Eubacterium coprostanoligenes, have demonstrated the production of these intermediates during cholesterol metabolism. nih.govnih.gov

Biohydrogenation Mechanisms in Sterol Reduction

The core of coprostanol formation lies in the biohydrogenation of cholesterol's steroid nucleus. nih.gov This process involves the reduction of the double bond present in the precursor molecules. rsc.org In the indirect pathway, the reduction of the Δ4 double bond in 4-cholesten-3-one to form coprostanone is a critical step. mdpi.com This reaction involves the transfer of a hydride ion from a cofactor like NADPH. mdpi.comrsc.org The subsequent reduction of the 3-keto group of coprostanone to the 3β-hydroxyl group of coprostanol completes the biohydrogenation process. biocodexmicrobiotainstitute.com The stereospecificity of these reductions, particularly the formation of the 5β-configuration, is a key feature of this microbial transformation. nih.gov

Enzymatic Systems Involved in Cholestan-3-ol, (3beta,5beta)- Metabolism

The intricate conversion of cholesterol to coprostanol is orchestrated by a series of specialized microbial enzymes. These reductases and isomerases exhibit specific activities that drive the multi-step metabolic pathway.

Characterization of Relevant Reductases and Isomerases

Several key enzymes are implicated in the biosynthesis of coprostanol. The initial step of the indirect pathway, the oxidation of cholesterol to 4-cholesten-3-one, can be catalyzed by enzymes such as cholesterol oxidase and 3β-hydroxy-Δ5-steroid dehydrogenase (3β-HSD). encyclopedia.pub A cholesterol dehydrogenase, named IsmA, has been identified in Eubacterium coprostanoligenes and is responsible for this initial oxidation. biocodexmicrobiotainstitute.comencyclopedia.pub

The subsequent reduction of the Δ4 double bond of 4-cholesten-3-one to yield coprostanone is carried out by a 3-oxo-Δ4-steroid 5β-reductase (EC 1.3.1.3). mdpi.com This enzyme, also known as cholestenone 5β-reductase, requires a cofactor like NADH for its activity. mdpi.comjst.go.jp The final step, the reduction of the 3-keto group of coprostanone to the 3β-hydroxyl group of coprostanol, is catalyzed by a 3-ketoreducing enzyme, potentially a 3β-hydroxysteroid dehydrogenase. nih.govjst.go.jp While the enzymes responsible for the latter steps have been detected in active bacterial cultures, their detailed characterization is ongoing. nih.gov

Table 1: Key Enzymes in Coprostanol Biosynthesis

| Step | Enzyme | EC Number | Substrate | Product |

| 1 | Cholesterol Oxidase / 3β-hydroxy-Δ5-steroid dehydrogenase (e.g., IsmA) | 1.1.3.6 / 1.1.1.145 | Cholesterol | 4-Cholesten-3-one |

| 2 | 3-oxo-Δ4-steroid 5β-reductase | 1.3.1.3 | 4-Cholesten-3-one | Coprostanone |

| 3 | 3-keto reducing enzyme (e.g., 3β-hydroxysteroid dehydrogenase) | 1.1.1.270 (putative) | Coprostanone | Coprostanol |

Substrate Specificity of Cholesterol Oxidase Towards Cholestan-3-ol, (3beta,5beta)-

Cholesterol oxidase, an enzyme that catalyzes the oxidation and isomerization of cholesterol to 4-cholesten-3-one, exhibits a degree of substrate specificity. encyclopedia.pubnih.gov While its primary substrate is cholesterol, studies have examined its activity on various cholesterol analogs. For instance, cholesterol oxidase from Streptomyces cinnamomeus was found to not act on 5β-cholestan-3β-ol (coprostanol). nih.gov This lack of activity was confirmed by the absence of hydrogen peroxide production, a byproduct of the oxidation reaction. nih.gov Furthermore, the oxidation of cholesterol by some 3β-hydroxysteroid oxidases has been shown to be inhibited by the presence of 5β-cholestan-3β-ol. capes.gov.br This suggests that while coprostanol is the end product of this metabolic pathway, it is not a substrate for the initial enzyme, cholesterol oxidase, and may even act as an inhibitor.

Microbial Biotransformation of Sterols to Cholestan-3-ol, (3beta,5beta)-

The transformation of cholesterol into Cholestan-3-ol, (3beta,5beta)- (coprostanol) is a key metabolic function of the gut microbiota. nih.gov This process is significant as it alters the structure of cholesterol, leading to the formation of a compound that is less readily absorbed by the host. researchgate.net

The conversion of cholesterol to coprostanol is carried out by anaerobic bacteria in the gut. nih.gov Two primary biochemical pathways have been proposed for this transformation. The direct pathway involves the direct biohydrogenation of the double bond in cholesterol (cholest-5-en-3β-ol) to form coprostanol (5β-cholestan-3β-ol). nih.gov The indirect pathway is a multi-step process that begins with the oxidation of the 3β-hydroxy group of cholesterol to form 5-cholesten-3-one. This is followed by isomerization of the double bond to create cholest-4-en-3-one, which is then reduced to coprostanone (5β-cholestan-3-one). The final step is the reduction of the 3-oxo group to yield coprostanol. nih.gov

Several bacterial genera have been identified as being involved in cholesterol metabolism. In vitro studies and analyses of gut microbiota have implicated bacteria from the genera Bifidobacterium, Eubacterium, and Bacteroides in the production of cholesterol metabolites like cholestenone and coprostanone. researchgate.net More specifically, studies have pointed to certain species within Clostridium as being capable of converting cholesterol to coprostanol. nih.gov

Among the various gut microbes, species of Lactobacillus have been specifically implicated in the production of Cholestan-3-ol, (3beta,5beta)-. hmdb.ca Lactobacillus is a well-known probiotic bacterium with numerous documented health benefits, including the modulation of cholesterol metabolism. nih.gov The ability of certain Lactobacillus strains to transform cholesterol into coprostanol is a significant aspect of their impact on host lipid metabolism. hmdb.ca This conversion is believed to contribute to the cholesterol-lowering effects associated with some probiotic supplements. nih.gov The mechanism involves the bacterial reduction of cholesterol, with cholestenone and coprostanone being key intermediates in this process. hmdb.ca

Table 2: Microorganisms and their Role in Sterol Transformation

| Microorganism | Transformation | Pathway/Product | Reference |

|---|---|---|---|

| Bifidobacterium | Cholesterol Metabolism | Produces cholestenone and coprostanone | researchgate.net |

| Eubacterium | Cholesterol Metabolism | Produces cholestenone and coprostanone | researchgate.net |

| Bacteroides | Cholesterol Metabolism | Produces cholestenone and coprostanone | researchgate.net |

| Clostridium | Cholesterol to Coprostanol | Direct and Indirect Pathways | nih.gov |

| Lactobacillus | Cholesterol to Coprostanol | Microbial reduction | hmdb.ca |

The microbial disposition of Cholestan-3-ol, (3beta,5beta)- extends beyond the gut and has been studied in environmental contexts, particularly in relation to sewage treatment. Both cholesterol and Cholestan-3-ol, (3beta,5beta)- have been detected in hexane (B92381) extracts of domestic sewage. nih.gov However, a notable observation is that while cholesterol can still be detected in the effluent after activated sludge treatment, Cholestan-3-ol, (3beta,5beta)- becomes undetectable. nih.gov This suggests that the microbial processes within the activated sludge are effective at degrading or transforming Cholestan-3-ol, (3beta,5beta)-. nih.gov In contrast, attempts to detect either of these sterols in marine bay water have been unsuccessful due to interference from other lipid-like materials. nih.gov The presence of Cholestan-3-ol, (3beta,5beta)- has been utilized as a biomarker for fecal contamination in environmental samples. hmdb.ca

Biological Context and Roles of Cholestan 3 Ol, 3beta,5beta in Non Human and in Vitro Systems

Contribution of Cholestan-3-ol, (3beta,5beta)- to Cellular and Biochemical Processes

While not a primary signaling molecule or a direct structural component of most cell membranes, coprostanol plays a crucial intermediary role in broader metabolic pathways and influences the biophysical properties of membranes.

The primary biochemical role of coprostanol is as a key intermediate in the excretion of cholesterol. In the colon, commensal bacteria metabolize cholesterol, which originates from dietary sources, bile, and sloughed intestinal cells mdpi.com. This biotransformation to coprostanol is significant because, unlike cholesterol, coprostanol is very poorly absorbed by the intestinal mucosa mdpi.comnih.gov. The structural difference, specifically the cis-fused A and B rings of coprostanol compared to the trans-fused rings of cholesterol, is thought to be responsible for this reduced absorption nih.gov.

The conversion of cholesterol to coprostanol can occur via two main proposed pathways:

The Direct Pathway: This involves the direct reduction of the double bond at the C5-C6 position of cholesterol.

The Indirect Pathway: This more widely accepted pathway involves a two-step process. First, cholesterol is oxidized to 4-cholesten-3-one (B1668897), which is then reduced to coprostanone and finally to coprostanol nih.govresearchgate.net.

The efficiency of this conversion varies among individuals and is dependent on the composition of their gut microbiota.

The structural differences between coprostanol and cholesterol also lead to distinct effects on the biophysical properties of cell membranes. Cholesterol is a critical component of mammalian cell membranes, where it modulates fluidity and contributes to the formation of lipid rafts.

In vitro studies using model phospholipid membranes have shown that coprostanol is less effective than cholesterol at stabilizing the fluid phase of the membrane diva-portal.orglu.sediva-portal.org. The bent shape of the coprostanol molecule, resulting from its cis-ring fusion, is believed to disrupt the ordered packing of phospholipid acyl chains, in contrast to the planar cholesterol molecule which enhances packing. This suggests that if coprostanol were to be incorporated into cell membranes, it would have a different, and likely less ordering, effect compared to cholesterol. The reduction of the double bond in the sterol ring to form coprostanol is sufficient to abolish its ability to promote the formation of raft-like liquid-ordered phase domains nih.gov.

The interaction of sterols with intracellular proteins is crucial for various signaling pathways. Cholesterol itself can bind to specific domains on membrane proteins, influencing their conformation and function frontiersin.org. Furthermore, oxidized derivatives of cholesterol, known as oxysterols, can act as ligands for nuclear receptors such as the Liver X Receptors (LXRs) and Retinoid-related Orphan Receptors (RORs), thereby regulating gene expression involved in lipid metabolism and inflammation nih.govnih.gov.

Environmental and Ecological Applications of Cholestan-3-ol, (3beta,5beta)- as a Biomarker

Cholestan-3-ol, (3beta,5beta)-, commonly known as coprostanol, serves as a critical chemical biomarker for assessing the impact of anthropogenic activities on the environment. As a major sterol in human feces, its presence in various environmental matrices is a strong indicator of fecal pollution. nih.govwikipedia.org This compound is formed through the bacterial reduction of cholesterol in the digestive tracts of higher animals and is subsequently released into the environment through the discharge of untreated or inadequately treated sewage. wikipedia.orgmdpi.com Its utility in environmental science stems from its specificity as an indicator of human waste, allowing researchers to track the sources and extent of fecal contamination in aquatic and terrestrial ecosystems. nih.govnih.gov

Utility as a Fecal Contamination Tracer in Environmental Monitoring

Coprostanol is a widely used and reliable tracer for detecting human fecal contamination in diverse environmental settings, including rivers, lakes, coastal waters, and sediments. nih.govnih.gov It is considered a primary biomarker for sewage pollution because it constitutes approximately 60% of the total sterols found in human feces. mdpi.comscielo.br The presence of coprostanol in an aerobic environment is indicative of recent fecal input, as its half-life under such conditions is generally less than 10 days at 20°C. nih.gov

The concentration of coprostanol in environmental samples can be correlated with the level of fecal pollution. Studies have established threshold values to classify the degree of contamination in sediments. For instance, coprostanol concentrations below 10 ng g⁻¹ are considered indicative of uncontaminated sediments, while levels up to 100 ng g⁻¹ suggest contamination, and concentrations exceeding 500 ng g⁻¹ point to severe pollution. scielo.br Research in various global settings has demonstrated the effectiveness of using coprostanol levels to monitor the impact of urbanization and population growth on water quality. nih.gov For example, historical analysis of sediment cores has shown a continuous increase in coprostanol concentrations that aligns with population growth and intensified livestock activities over decades. nih.gov

The application of coprostanol as a tracer extends to assessing the quality of recreational and shellfish harvesting waters, where fecal contamination poses a significant public health risk. oieau.frmdpi.com By measuring coprostanol concentrations, authorities can identify areas impacted by sewage discharge and implement targeted management practices to protect public health. mdpi.com

| Coprostanol Concentration (ng g⁻¹ dry weight) | Contamination Level | Reference |

|---|---|---|

| <10 | Uncontaminated | scielo.br |

| 10 - 100 | Contaminated | scielo.br |

| >500 | Severely Polluted | scielo.br |

Methodological Considerations for Environmental Source Tracking Using Cholestan-3-ol, (3beta,5beta)-

While the presence of coprostanol is a clear sign of fecal pollution, its use in environmental source tracking requires careful methodological considerations to distinguish between human and non-human sources and to assess the age or degree of treatment of the waste. wikipedia.orgmdpi.com Relying solely on the concentration of coprostanol can be misleading, as it is also found in smaller quantities in the feces of some animals like pigs and cats. nih.govmdpi.com Therefore, researchers use diagnostic ratios of coprostanol to other related sterols to refine the identification of pollution sources. wikipedia.orgscielo.br

One of the most common ratios is the coprostanol/(coprostanol + cholestanol) ratio, where cholestanol (B8816890) (5α-cholestan-3β-ol) is a sterol formed naturally in the environment by bacteria and is not typically of fecal origin. wikipedia.org A ratio greater than 0.7 is considered a strong indicator of human fecal contamination, while a value below 0.3 suggests the absence of significant human waste. wikipedia.org Samples falling between these thresholds are often difficult to categorize based on this ratio alone. wikipedia.org

Other key ratios include:

Coprostanol/Cholesterol: This ratio helps to differentiate between biogenic and anthropogenic inputs. Since cholesterol is ubiquitous in most organisms, a ratio greater than 1.0 is indicative of a sewage source. scielo.brmdpi.com

Epicoprostanol (B1214048)/Coprostanol: Epicoprostanol (5β-cholestan-3α-ol) is a stereoisomer of coprostanol that can be formed during sewage treatment or through the slow environmental degradation of coprostanol. wikipedia.org This ratio can, therefore, provide an indication of the age of the fecal matter or the degree of sewage treatment it has undergone. wikipedia.org

Coprostanol/24-ethylcoprostanol: 24-ethylcoprostanol is a fecal stanol that is predominant in the feces of herbivores. nih.gov A ratio significantly greater than 1.0 has been used to suggest a human rather than an agricultural source of contamination. researchgate.net

The combination of multiple sterol ratios, often analyzed using statistical methods like Principal Component Analysis (PCA), enhances the reliability of source tracking. oieau.fr This multi-marker approach, which may include other stanols like campestanol and sitostanol, allows for a more robust differentiation between human, porcine, and bovine fecal sources, making it a valuable tool in Microbial Source Tracking (MST) toolkits. oieau.fr

| Ratio | Indicative Value | Interpretation | Reference |

|---|---|---|---|

| Coprostanol / (Coprostanol + Cholestanol) | > 0.7 | Contamination from human fecal matter. | wikipedia.org |

| Coprostanol / (Coprostanol + Cholestanol) | < 0.3 | Considered uncontaminated by human fecal matter. | wikipedia.org |

| Coprostanol / Cholesterol | > 1.0 | Indicates a sewage source rather than a biogenic source. | mdpi.com |

| Coprostanol / 24-ethylcoprostanol | > 1.5 | Proposed as an indicator of human pollution over herbivore sources. | mdpi.com |

| Epicoprostanol / Coprostanol | Variable | Indicates the degree of sewage treatment or age of contamination. | wikipedia.org |

Advanced Analytical Methodologies for Cholestan 3 Ol, 3beta,5beta Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Cholestan-3-ol, (3beta,5beta)-, allowing for its isolation from complex biological and environmental matrices that often contain a multitude of structurally similar sterols and other lipids.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Sterol Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of Cholestan-3-ol, (3beta,5beta)-, prized for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). jst.go.jpaocs.orgnih.govepa.govaustinpublishinggroup.com Due to the low volatility of sterols, a derivatization step is typically required to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. wikipedia.orgsci-hub.se This is commonly achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). jst.go.jpresearchgate.net The separation is most often performed on capillary columns with polysiloxane-based stationary phases. aocs.org

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for analyzing sterol and stanol esters without the need for derivatization. acs.orgnih.govnih.gov Reversed-phase columns, such as C18 or phenyl-based phases, are frequently used with mobile phase gradients, typically involving acetonitrile (B52724) and water. acs.orgnih.govlipidmaps.org HPLC is advantageous for its ability to handle samples with high water or oil content with minimal pretreatment. acs.orgnih.gov When coupled with mass spectrometry (HPLC-MS), it provides a powerful tool for both separation and identification. nih.govlipidmaps.orgresearchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| Gas Chromatography (GC) | 95% Dimethyl-, 5% Diphenyl-polysiloxane (e.g., DB-5, HP-5MS) aocs.orgsci-hub.se | Helium sci-hub.se | Required (e.g., TMS ether using BSTFA) jst.go.jpwikipedia.org | Flame Ionization (FID), Mass Spectrometry (MS) wikipedia.org |

| High-Performance Liquid Chromatography (HPLC) | Hexyl-phenyl or C18 acs.orgnih.govlipidmaps.org | Acetonitrile/Water Gradient acs.orgnih.gov | Not typically required for free sterols | UV, Mass Spectrometry (APCI-MS, ESI-MS) acs.orgnih.govlipidmaps.orgresearchgate.net |

Thin-Layer Chromatography (TLC) in Initial Characterization

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the preliminary separation and characterization of sterols. researchgate.netresearchgate.net It is particularly useful for assessing the purity of a sample or for fractionating a complex lipid extract. iastate.edu For separating sterols that differ only by the presence or position of a double bond, such as cholesterol from cholestanol (B8816890) isomers, silica (B1680970) gel plates impregnated with silver nitrate are highly effective. researchgate.netfao.org The silver ions form complexes with the double bond in cholesterol, retarding its movement relative to saturated stanols like Cholestan-3-ol, (3beta,5beta)-. researchgate.net This allows for a clear separation, after which the isolated spots can be scraped from the plate and eluted for further analysis by more sophisticated methods like GC-MS or NMR. iastate.edu

Column Chromatography for Purification and Isolation

For the purification of larger quantities of Cholestan-3-ol, (3beta,5beta)- from raw extracts, column chromatography is the method of choice. nih.gov This technique is an essential step following initial extraction and saponification of samples, especially from complex matrices like soil, sediment, or fecal matter. nih.gov Silica gel is the most commonly used stationary phase for purifying the neutral lipid fraction that contains the sterols. aocs.orgnih.gov By carefully selecting the solvent system for elution, researchers can effectively separate the sterol and stanol fraction from other lipids, preparing a cleaner sample for subsequent high-resolution analysis. aocs.orgnih.gov

Spectroscopic Identification and Quantification Techniques

Following chromatographic separation, spectroscopic techniques are employed to provide definitive structural information and to quantify the amount of Cholestan-3-ol, (3beta,5beta)- present in a sample.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, HPLC-MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is the gold standard for the identification and quantification of Cholestan-3-ol, (3beta,5beta)-. nih.gov After separation on the GC column, the derivatized sterol enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly specific and serves as a molecular fingerprint. For the TMS derivative of Cholestan-3-ol, (3beta,5beta)-, characteristic ions are observed that allow for unambiguous identification.

HPLC-MS is also a powerful tool, often utilizing softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). acs.orgnih.govnih.govlipidmaps.orgresearchgate.net These methods typically generate protonated molecules or adducts, providing molecular weight information with minimal fragmentation, which is useful for confirming the identity of the intact molecule. acs.orgnih.govlipidmaps.org

| Technique | Derivative | Ionization Mode | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|---|

| GC-MS | Trimethylsilyl (TMS) Ether | Electron Ionization (EI) | 460 (M+), 445 (M-15), 370 (M-90), 355 (M-90-15) |

| HPLC-MS | None | APCI / ESI (Positive Mode) | 389 [M+H]+, 371 [M+H-H2O]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical confirmation of Cholestan-3-ol, (3beta,5beta)-. nih.govresearchgate.networdpress.com While MS can identify the compound based on its mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework, allowing for the confirmation of the specific stereochemistry, such as the cis-fusion of the A and B rings (5-beta) and the equatorial orientation of the hydroxyl group at C-3 (3-beta). hmdb.canih.gov

Both ¹H and ¹³C NMR spectra provide unique sets of chemical shifts and coupling constants that are characteristic of the molecule's precise three-dimensional structure. nih.govbanglajol.info Two-dimensional NMR techniques, such as HSQC, can further confirm the connectivity between protons and carbons. researchgate.netnp-mrd.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | ~3.5-3.6 (multiplet) | ~71.1 |

| C-5 | - | ~42.6 |

| C-18 | ~0.65 (singlet) | ~12.1 |

| C-19 | ~0.92 (singlet) | ~24.2 |

Note: Data are approximate and sourced from spectral databases. nih.gov Exact chemical shifts can vary based on solvent and experimental conditions.

Strategies for Sample Preparation and Standardization in Cholestan-3-ol, (3beta,5beta)- Analysis

The accurate and reliable quantification of Cholestan-3-ol, (3beta,5beta)-, a key fecal sterol, in environmental and biological samples is contingent upon meticulous sample preparation and standardization. medchemexpress.com Analytical methodologies must address the compound's susceptibility to degradation, potential for analytical interference, and the need for precise quantification. This section details critical strategies employed to ensure data integrity, from initial sample handling to final instrumental analysis.

Prevention of Artifact Formation During Sample Handling and Processing

A primary challenge in the analysis of sterols, including Cholestan-3-ol, (3beta,5beta)-, is the prevention of artifact formation, which can arise from oxidation, degradation, or unintended chemical reactions during sample collection, storage, and extraction. nih.gov Control over environmental factors such as temperature, light, and oxygen is crucial throughout the entire analytical protocol to avoid the formation of oxidized sterols. nih.gov

Harsh sample pre-treatment conditions, such as aggressive saponification, can lead to the degradation of labile sterols. nih.gov For the determination of sterol oxides, a gentle, cold saponification process is often recommended to prevent the creation of artifacts. nih.gov The addition of antioxidants, like butylated hydroxytoluene (BHT), to extraction solvents is a common practice to inhibit oxidation processes during sample workup. nih.gov

The choice of extraction method is also critical. Established solvent extraction techniques, such as those developed by Folch or Bligh and Dyer, are widely used for their efficiency in extracting sterols from various matrices. nih.gov For samples rich in fats or oils, alkaline hydrolysis (saponification) is employed to release Cholestan-3-ol, (3beta,5beta)- from its esterified forms, ensuring a comprehensive analysis of the total sterol content. nih.govnih.gov Following saponification, the unsaponifiable fraction containing the free sterols is typically extracted using nonpolar solvents like hexane (B92381). nih.govwikipedia.org

Table 1: Strategies for Preventing Artifact Formation

| Strategy | Method | Rationale |

|---|---|---|

| Control of Environmental Conditions | Minimize exposure to high temperatures, light, and oxygen during all stages of sample handling and storage. | Prevents the oxidation of sterols, which can lead to the formation of various sterol oxidation products (SOPs). nih.gov |

| Use of Antioxidants | Add antioxidants such as butylated hydroxytoluene (BHT) to extraction solvents. | Inhibits free-radical mediated oxidation processes that can degrade the target analyte. nih.gov |

| Gentle Saponification | Employ cold saponification procedures, especially when analyzing for sterol oxides. | Avoids the degradation of thermally labile sterols that can occur under harsh, high-temperature hydrolysis conditions. nih.gov |

| Appropriate Extraction | Utilize established lipid extraction methods (e.g., Folch, Bligh and Dyer) followed by extraction with nonpolar solvents like hexane. | Ensures efficient recovery of sterols from the sample matrix while minimizing the co-extraction of interfering substances. nih.govwikipedia.org |

Application of Internal Standards (e.g., Deuterated Analogs) for Accurate Quantification

To achieve accurate and precise quantification, an internal standard (ISTD) is indispensable in the analysis of Cholestan-3-ol, (3beta,5beta)-. The ISTD is added to the sample at the beginning of the analytical procedure to correct for the loss of analyte during sample preparation and for variations in instrumental response. lipidmaps.orgnih.gov

Deuterated analogs of the target analyte are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods. nih.govrsc.orgnih.gov These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the ISTD, while their similar chemical and physical properties ensure they behave almost identically during extraction, derivatization, and chromatographic analysis. nih.gov The use of deuterated standards helps to correct for matrix effects and variations in ionization efficiency, leading to highly accurate quantification. lipidmaps.org

For the analysis of fecal sterols, deuterated standards such as coprostanol-d5 are utilized. lipidmaps.org Other non-deuterated compounds like 5α-cholestane or sitostanol have also been used as internal standards to quantify sterols by comparing peak areas. mdpi.comnih.gov The selection of an appropriate ISTD is a critical step in method development, ensuring that it is not naturally present in the samples and that it elutes close to the analyte of interest without co-eluting with other sample components. nih.gov

Table 2: Examples of Internal Standards Used in Sterol Analysis

| Internal Standard | Type | Application | Reference |

|---|---|---|---|

| Coprostanol-d5 | Deuterated Analog | Quantification of fecal sterols and stanols in human feces. | lipidmaps.org |

| Deuterated Cholesterol | Deuterated Analog | Quantification of cholesterol and its precursors in cultured cells. | nih.govnih.gov |

| Deuterated Sitosterol | Deuterated Analog | Quantification of plant sterols in cultured cells. | nih.gov |

| 5α-cholestane | Non-deuterated | Quantification of sterols in environmental water and shellfish samples. | mdpi.com |

| Sitostanol | Non-deuterated | Used as a fecal flow and recovery marker for neutral and acidic sterol analysis. | nih.gov |

Derivatization Procedures for Enhanced Chromatographic Performance

Gas chromatography (GC) is a powerful technique for the separation and analysis of sterols. However, due to their high polarity and low volatility, direct GC analysis of free sterols like Cholestan-3-ol, (3beta,5beta)- can result in poor chromatographic performance, characterized by broad, tailing peaks and lower detector response. aocs.orgnih.gov To overcome these issues, a derivatization step is typically required prior to GC analysis. nih.govnih.gov Derivatization converts the polar hydroxyl group of the sterol into a less polar, more volatile ether or ester, thereby improving peak shape, enhancing thermal stability, and increasing sensitivity. aocs.orgepa.gov

The most common derivatization method for sterols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. wikipedia.orgnih.gov This is typically achieved by reacting the sterol extract with a silylating agent, most commonly N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like 1% trimethylchlorosilane (TMCS). mdpi.comaocs.orgresearchgate.net The reaction is usually carried out in a solvent such as pyridine and may be heated to ensure complete derivatization. aocs.orgresearchgate.netmdpi.com The resulting TMS-ether derivatives are more volatile and produce sharper, more symmetrical peaks in the chromatogram. aocs.orgepa.gov

While silylation is prevalent, other derivatization techniques can also be employed. Acetylation using acetic anhydride was a common method in the past. aocs.org More advanced derivatization strategies can be used to enhance ionization efficiency and selectivity for mass spectrometry, such as the formation of picolinyl esters or N-methylpyridyl ethers. nih.gov The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction for the specific sterols of interest. nih.gov

Table 3: Common Derivatization Procedures for Sterol Analysis

| Derivatization Method | Reagents | Typical Conditions | Derivative Formed |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) in pyridine | Heat at 60-70°C for 1 hour. aocs.orgresearchgate.net | Trimethylsilyl (TMS) ether wikipedia.orgmdpi.com |

| Acetylation | Acetic anhydride | Historically used, less common now. | Acetate ester aocs.org |

| Picolinyl Ester Formation | Picolinic acid reagents | Optimized for MALDI-TOFMS analysis. | Picolinyl ester nih.gov |

| N-Methylpyridyl Ether Formation | N-methylpyridyl reagents | Optimized for MALDI-TOFMS analysis. | N-methylpyridyl ether nih.gov |

Mechanistic Studies of Cholestan 3 Ol, 3beta,5beta Interactions at a Molecular Level

Investigations into Enzyme-Substrate Specificity with Cholestan-3-ol, (3beta,5beta)-

The ability of Cholestan-3-ol, (3beta,5beta)- to act as a substrate is highly dependent on the specific enzyme , a reflection of the strict structural requirements of enzyme active sites. Research has shown that while it is a target for certain bacterial enzymes involved in steroid metabolism, it is not recognized by others that act on its precursor, cholesterol.

A key enzyme in cholesterol metabolism is cholesterol oxidase. However, studies on cholesterol oxidase from Streptomyces cinnamomeus demonstrated that Cholestan-3-ol, (3beta,5beta)- is not a substrate for this enzyme. nih.gov This indicates that the saturation of the 5-6 double bond and the cis conformation of the A/B rings in coprostanol prevent its recognition and oxidation by this particular enzyme. nih.gov

Conversely, enzymes from gut bacteria that are specifically involved in the coprostanol metabolic pathway demonstrate clear substrate specificity for it. An NADP+-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD) identified in Eubacterium coprostanoligenes ATCC 51222, named IsmA, effectively oxidizes Cholestan-3-ol, (3beta,5beta)- to its corresponding ketone, coprostanone. nih.gov This enzyme is cholesterol-inducible but does not act on 3α-hydroxy bile acids, highlighting its specificity for certain steroid structures. nih.gov

Furthermore, the enzyme responsible for the direct conversion of cholesterol to Cholestan-3-ol, (3beta,5beta)-, a 3β-OH-Δ⁵⁻⁶-cholesterol-5β-reductase (5βChR) from Limosilactobacillus fermentum, shows high specificity for its substrate, cholesterol, and does not metabolize structurally similar compounds such as cholic acid, lithocholic acid, or hydrocortisone. biorxiv.orgresearchgate.netbiorxiv.org This specificity underscores the precise molecular recognition required for the biosynthesis of coprostanol. biorxiv.orgbiorxiv.org

Table 1: Enzyme-Substrate Specificity for Cholestan-3-ol, (3beta,5beta)-

| Enzyme | Source Organism | Substrate Status | Finding | Citation |

|---|---|---|---|---|

| Cholesterol Oxidase | Streptomyces cinnamomeus | Not a substrate | The enzyme does not oxidize Cholestan-3-ol, (3beta,5beta)-. | nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (IsmA) | Eubacterium coprostanoligenes | Substrate | The enzyme oxidizes Cholestan-3-ol, (3beta,5beta)- to coprostanone. | nih.gov |

| Microsomal Reductases | Rat Liver | Not a substrate | Microsomal preparations did not reduce 5beta-cholestan-3-one (B52462) to Cholestan-3-ol, (3beta,5beta)-. | ebi.ac.uk |

| 3β-OH-Δ⁵⁻⁶-cholesterol-5β-reductase (5βChR) | Limosilactobacillus fermentum | Product | This enzyme specifically catalyzes the conversion of cholesterol directly to Cholestan-3-ol, (3beta,5beta)-. | biorxiv.orgresearchgate.netbiorxiv.org |

Modulation of Enzymatic Activity by Cholestan-3-ol, (3beta,5beta)- and its Metabolites

Beyond serving as a substrate, Cholestan-3-ol, (3beta,5beta)- can modulate the function of various proteins, including enzymes and ion channels. This modulation can occur through direct binding or by altering the membrane environment in which these proteins reside.

Studies on large-conductance calcium-activated potassium (BK) channels have revealed that Cholestan-3-ol, (3beta,5beta)- significantly reduces the channel's open probability. researchgate.net This inhibitory effect points to a direct modulatory interaction between the sterol and the channel protein, as the effect did not correlate with the sterol's impact on membrane physical properties like lipid packing. researchgate.net Similarly, research on the volume-regulated anion channel (VRAC) showed that substituting membrane cholesterol with Cholestan-3-ol, (3beta,5beta)- induced channel activation, an effect comparable to that of cholesterol depletion. nih.gov

In the context of broader metabolism, the microbial conversion of cholesterol to Cholestan-3-ol, (3beta,5beta)- has systemic implications. The presence of the bacterial ismA gene, which is involved in this conversion, in the human gut microbiome has been associated with lower total serum cholesterol levels. nih.gov This suggests an indirect modulation of host lipid homeostasis by preventing cholesterol absorption through its conversion to the poorly absorbed Cholestan-3-ol, (3beta,5beta)-. nih.gov

The metabolite of Cholestan-3-ol, (3beta,5beta)-, which is coprostanone, is an intermediate in steroid metabolism. mdpi.com The enzyme IsmA from E. coprostanoligenes can convert coprostanol to coprostanone. nih.gov

Table 2: Modulation of Protein Activity by Cholestan-3-ol, (3beta,5beta)-

| Modulated Protein/Process | Effect of Cholestan-3-ol, (3beta,5beta)- | Mechanism/Context | Citation |

|---|---|---|---|

| BK Potassium Channel | Inhibition (reduced open probability) | Suggests direct sterol-channel protein interaction. | researchgate.net |

| Volume-Regulated Anion Channel (VRAC) | Activation | Induced by substitution of membrane cholesterol with coprostanol. | nih.gov |

| Host Cholesterol Homeostasis | Reduction in serum cholesterol | Associated with the presence of gut microbial genes that convert cholesterol to coprostanol. | nih.gov |

| Cholesterol to Coprostanol Conversion | Influenced by dietary compounds | Tea polyphenols and gallotannins increased fecal cholesterol excretion at the expense of coprostanol excretion. | mdpi.com |

Interactions of Cholestan-3-ol, (3beta,5beta)- with Lipid Membranes and Cellular Compartments

The structural difference between Cholestan-3-ol, (3beta,5beta)- and cholesterol—namely, the bent A/B ring junction in the former versus the planar structure of the latter—leads to profoundly different interactions with lipid membranes. These interactions influence key membrane properties such as fluidity, order, and domain formation.

Unlike cholesterol, which is known to induce a liquid-ordered (Lo) phase and promote the formation of tightly packed lipid domains (rafts), Cholestan-3-ol, (3beta,5beta)- actively inhibits the formation of such ordered domains. nih.gov In model membranes, it does not promote tight lipid packing. nih.gov Instead of the liquid-liquid coexistence seen with cholesterol, membranes containing Cholestan-3-ol, (3beta,5beta)- exhibit a liquid-solid coexistence region. plos.org This distinct phase behavior is a direct consequence of its non-planar structure. plos.org

Despite not promoting order, Cholestan-3-ol, (3beta,5beta)- does influence other physical properties of the membrane. It has been found to increase membrane resistance to a similar extent as dihydrocholesterol (B116495). acs.org Studies using the fluorescent probe di-8-ANEPPS have also shown that Cholestan-3-ol, (3beta,5beta)- alters the electrical dipole potential of lipid vesicles, with an effect that is markedly different from that of cholesterol. nih.gov

Its impact on membrane-peptide interactions is also significant. In vesicles containing Cholestan-3-ol, (3beta,5beta)-, there was a reduced binding of the islet amyloid polypeptide (hIAPP) and a decrease in peptide-induced membrane leakage compared to vesicles lacking any sterol. nih.gov

Table 3: Interactions of Cholestan-3-ol, (3beta,5beta)- with Lipid Membranes

| Membrane System/Model | Observed Interaction | Key Finding | Citation |

|---|---|---|---|

| Model Membranes | Inhibition of ordered domain formation | Does not support the formation of liquid-ordered (Lo) phases or "rafts". | nih.gov |

| POPC/POPS Vesicles | Did not promote tight lipid packing | Decreased binding of hIAPP peptide and reduced peptide-induced leakage. | nih.gov |

| DMPC Vesicles | Altered membrane dipole potential | Effect on dipole potential is distinct from that of cholesterol. | nih.gov |

| Phospholipid/Sterol Bilayers | Increased membrane resistance | Behaved similarly to dihydrocholesterol in increasing resistance. | acs.org |

| Model Membranes | Induces liquid-solid phase coexistence | Differs from cholesterol, which induces liquid-liquid coexistence. | plos.org |

Cholestan-3-ol, (3beta,5beta)- as a Component in Sterol-Binding Protein Complexes

The ability of Cholestan-3-ol, (3beta,5beta)- to bind to sterol-binding proteins is highly specific and depends on the architecture of the protein's binding pocket. The bent shape of the sterol often results in different binding affinities compared to the planar cholesterol molecule.

A study on a novel mushroom-derived sterol-binding protein, maistero-2, found that the out-of-plane conformation of the A-ring in Cholestan-3-ol, (3beta,5beta)- led to a loss of binding. nih.gov This finding was noted to be in stark contrast to other known sterol-binding toxins like perfringolysin O (PFO) and streptolysin O, which have been reported to bind to coprostanol. nih.gov This highlights how different proteins have evolved to recognize different sterol geometries.

The modulation of ion channel activity by Cholestan-3-ol, (3beta,5beta)- also points to direct interactions with protein complexes. The inhibition of BK channels by Cholestan-3-ol, (3beta,5beta)- was attributed to a stereospecific recognition by a protein surface rather than an indirect effect on the lipid bilayer. researchgate.net This suggests that Cholestan-3-ol, (3beta,5beta)- can act as a ligand that directly engages with a binding site on the channel protein complex. researchgate.net Similarly, the regulation of the oxytocin (B344502) receptor (OTR) appears to be more sensitive to specific steroid structures than to general membrane order, implying a mechanism of direct molecular interaction between the sterol and the receptor. nih.gov

Table 4: Interactions of Cholestan-3-ol, (3beta,5beta)- with Sterol-Binding Proteins

| Protein/Complex | Binding of Cholestan-3-ol, (3beta,5beta)- | Implication/Structural Basis | Citation |

|---|---|---|---|

| Maistero-2 | No | Loss of binding attributed to the out-of-plane conformation of the A-ring. | nih.gov |

| Perfringolysin O (PFO) | Yes (Reported) | Indicates that some cholesterol-dependent cytolysins can accommodate the bent structure of coprostanol. | nih.gov |

| BK Potassium Channel | Implied (Modulates activity) | Inhibition of channel activity suggests direct, stereospecific interaction with the protein complex. | researchgate.net |

| Oxytocin Receptor (OTR) | Implied (Modulates function) | Receptor function is sensitive to specific steroid structure, suggesting direct molecular interactions are possible. | nih.gov |

Comparative Biochemical Analysis with Other Cholestanols and Sterols

Distinguishing Metabolic Fates and Biological Activities of Isomeric Cholestanols (e.g., 5alpha-cholestan-3beta-ol)

Cholestan-3-ol, (3beta,5beta)-, also known as coprostanol, and its isomer, 5alpha-cholestan-3beta-ol, known as cholestanol (B8816890), exhibit distinct metabolic fates and biological activities primarily due to the stereochemical difference at the C-5 position, which results in a non-planar A/B ring junction in coprostanol (cis) and a planar junction in cholestanol (trans). wikipedia.orgencyclopedia.pubnih.gov

Metabolic Fates:

Coprostanol is predominantly formed in the gut of most higher animals and birds through the microbial reduction of cholesterol. wikipedia.org This conversion is carried out by intestinal bacteria and renders the molecule largely non-absorbable, leading to its excretion in feces. nih.govmdpi.com In fact, coprostanol is a well-established biomarker for fecal pollution in environmental samples. wikipedia.org The formation of coprostanol from cholesterol can occur via two main pathways: a direct reduction of the Δ5 double bond or an indirect pathway involving the intermediates 4-cholesten-3-one (B1668897) and coprostanone. nih.govresearchgate.net The indirect pathway is considered the most probable. researchgate.net

In contrast, cholestanol (5alpha-cholestan-3beta-ol) is formed through a different metabolic route. While it can also be a product of bacterial action in anaerobic sediments, it is also an intermediate in an alternative pathway of bile acid synthesis. wikipedia.orgamazonaws.com The conversion of 5alpha-cholestan-3-one (B1202042) to 5alpha-cholestan-3beta-ol is catalyzed by the enzyme 3-beta-hydroxysteroid dehydrogenase, primarily in liver microsomes. capes.gov.br Unlike coprostanol, cholestanol can be absorbed, and its levels in serum are used as an indicator of cholesterol absorption efficiency. cambridge.org

Biological Activities:

The structural differences between these isomers influence their biological activities. Coprostanol's non-planar structure and its formation in the gut contribute to its poor absorption. encyclopedia.pubmdpi.com Studies have shown that both planar cholestanol and non-planar coprostanol can support the activation of the nicotinic acetylcholine (B1216132) receptor, suggesting a degree of flexibility in the steroid binding site of this receptor. nih.gov

On the other hand, cholestanol's structural similarity to cholesterol allows it to participate in certain metabolic pathways, although with different effects. For instance, cholestanol does not exert the same feedback inhibition on hepatic cholesterol biosynthesis as cholesterol does. amazonaws.com The enzyme 5alpha-cholestan-3-one reductase, which converts 5alpha-cholestan-3-one to cholestanol, shows specificity and is strongly inhibited by other sterols like cholest-5-en-3-one and 5alpha-cholestane-3beta, 7alpha-diol. capes.gov.br

Interactive Data Table: Comparison of Isomeric Cholestanols

| Feature | Cholestan-3-ol, (3beta,5beta)- (Coprostanol) | 5alpha-cholestan-3beta-ol (Cholestanol) |

| Stereochemistry | 5-beta (A/B rings cis-fused) | 5-alpha (A/B rings trans-fused) |

| Primary Origin | Microbial reduction of cholesterol in the gut wikipedia.org | Intermediate in bile acid synthesis, bacterial action wikipedia.orgamazonaws.com |

| Absorption | Poorly absorbed mdpi.com | Absorbed, serum levels indicate cholesterol absorption cambridge.org |

| Primary Excretion | Feces nih.gov | - |

| Key Metabolic Role | End-product of cholesterol metabolism by gut microbiota encyclopedia.pub | Intermediate in bile acid synthesis amazonaws.com |

| Biological Impact | Biomarker for fecal contamination wikipedia.org | Does not exert feedback inhibition on cholesterol synthesis like cholesterol amazonaws.com |

Comparison with Cholesterol and Other Precursor Sterols in Metabolic Pathways

Cholestan-3-ol, (3beta,5beta)- (coprostanol) is a direct metabolic product of cholesterol, the primary precursor sterol in many biological pathways. nih.gov The conversion of cholesterol to coprostanol is a significant event in the colon, where up to 1 gram of cholesterol from dietary sources, biliary secretion, and sloughed intestinal cells can be metabolized by gut bacteria. nih.gov This biotransformation is crucial as it converts absorbable cholesterol into a non-absorbable sterol, thereby potentially influencing serum cholesterol levels. nih.govmdpi.com Individuals with a high conversion rate of cholesterol to coprostanol have been associated with lower serum cholesterol concentrations. nih.govbiocodexmicrobiotainstitute.com

The metabolic pathway from cholesterol to coprostanol primarily involves two proposed routes. nih.govnih.gov The indirect pathway, which is more widely supported, begins with the oxidation of cholesterol to 4-cholesten-3-one, followed by further reduction to coprostanone and finally to coprostanol. nih.govbiocodexmicrobiotainstitute.com This contrasts with the main fate of cholesterol in the host, which includes absorption, synthesis into steroid hormones and vitamin D, and conversion to bile acids in the liver. encyclopedia.pubnih.gov

Other precursor sterols, such as plant sterols (e.g., β-sitosterol and campesterol), also undergo metabolism by the gut microbiota, leading to the formation of corresponding saturated stanols like 5β-stigmastanol. nih.govresearchgate.net The metabolism of these plant sterols occurs alongside cholesterol metabolism. nih.gov

Interactive Data Table: Metabolic Comparison of Sterols

| Sterol | Primary Role/Origin | Key Metabolic Conversion | Primary Metabolite in Gut |

| Cholesterol | Essential component of animal cell membranes; precursor for steroid hormones, vitamin D, and bile acids. nih.govmdpi.com | Microbial reduction in the gut. nih.gov | Cholestan-3-ol, (3beta,5beta)- (Coprostanol) nih.gov |

| Cholestan-3-ol, (3beta,5beta)- | End-product of microbial cholesterol metabolism in the gut. encyclopedia.pub | Largely excreted. nih.gov | - |

| 5alpha-cholestan-3beta-ol | Intermediate in an alternative pathway of bile acid synthesis. amazonaws.com | Can be converted from 5alpha-cholestan-3-one. capes.gov.br | - |

| β-Sitosterol | Plant sterol. researchgate.net | Microbial reduction in the gut. researchgate.net | 5β-stigmastanol researchgate.net |

Analyzing the Role of Cholestan-3-ol, (3beta,5beta)- within the Broader Oxysterol Landscape

Oxysterols are oxidized derivatives of cholesterol that act as important signaling molecules and intermediates in various metabolic pathways, including the synthesis of bile acids and steroid hormones. nih.govphysiology.org They are formed through both enzymatic and non-enzymatic oxidation of cholesterol. physiology.orgnih.gov Common oxysterols include 27-hydroxycholesterol, 25-hydroxycholesterol, and 7α-hydroxycholesterol. bioscientifica.com

Cholestan-3-ol, (3beta,5beta)- (coprostanol) itself is not an oxysterol, as it is a saturated analog of cholesterol, not an oxidized one. wikipedia.org However, its formation is intrinsically linked to the oxysterol landscape through its precursor, cholesterol, and the intermediates in its metabolic pathway. One of the intermediates in the indirect pathway of coprostanol formation is 4-cholesten-3-one, a ketone derivative of cholesterol. nih.govmdpi.com Some ketone derivatives of cholesterol are considered part of the broader oxysterol family. nih.gov

The intermediate in coprostanol synthesis, coprostanone (5β-cholestan-3-one), is considered an oxysterol and has been shown to induce apoptosis in certain cell types. caymanchem.com Its levels have also been found to be elevated in patients with colon cancer. caymanchem.com The formation of cholestane-3β,5α,6β-triol, an oxysterol, can occur from cholesterol via cholesterol α-epoxide in tissues like the adrenal cortex. researchgate.net The ozonolysis of cholesterol can also lead to the formation of various oxysterols, including 5β,6β-epoxycholesterol, which can be metabolized to cholestane-3β,5α,6β-triol. nih.gov

Future Directions and Emerging Research Avenues for Cholestan 3 Ol, 3beta,5beta

Elucidating Undiscovered Metabolic Pathways and Novel Enzymatic Conversions of Cholestan-3-ol, (3beta,5beta)-

While the formation of epicoprostanol (B1214048) from cholesterol by gut microbiota is a known pathway, the complete metabolic network surrounding this compound is far from fully mapped. asm.org Future research will likely focus on identifying and characterizing novel enzymatic conversions of epicoprostanol. It is hypothesized that, similar to other sterols, epicoprostanol may undergo various modifications, including oxidation, reduction, and conjugation.

Key research questions in this area include:

What enzymes, beyond those already identified, are capable of metabolizing epicoprostanol?

Do these enzymatic conversions occur in specific tissues or cell types?

What are the functional consequences of these metabolic transformations?

For instance, studies on related cholestanol (B8816890) isomers have revealed the action of microsomal 3-beta-hydroxysteroid dehydrogenases and 3-alpha-hydroxysteroid dehydrogenases, which catalyze the interconversion of cholestan-3-ones and their corresponding alcohols. ebi.ac.uk Investigating whether similar enzymatic activities act on the (3beta,5beta)-isomer is a logical next step. The discovery of novel metabolic pathways for epicoprostanol could reveal previously unknown biological roles and interactions. nih.govmetacyc.orgsigmaaldrich.comgenome.jp

Advanced Methodologies for in situ and Real-time Monitoring of Cholestan-3-ol, (3beta,5beta)- Dynamics

Understanding the dynamic nature of epicoprostanol in biological and environmental systems requires the development of advanced monitoring techniques. Current methods often rely on the analysis of collected samples, which provides only a snapshot in time. nih.gov Future methodologies will aim for in situ and real-time measurements to capture the fluctuations and transport of epicoprostanol as they occur. mt.comcore.ac.uk

Potential avenues for development include:

Biosensors: Designing and engineering biosensors specific for epicoprostanol could enable continuous monitoring in various environments, from laboratory cell cultures to natural ecosystems.

Advanced Imaging Techniques: High-resolution imaging technologies could visualize the subcellular localization and movement of epicoprostanol, providing insights into its cellular trafficking and function.

Real-time Environmental Monitoring: Implementing real-time monitoring systems in aquatic environments could provide dynamic data on fecal pollution levels, offering a more responsive approach to water quality management. who.int

These advanced methodologies will be crucial for understanding the kinetics of epicoprostanol metabolism and its response to various stimuli and environmental changes.

Development of Sophisticated Analytical Tools for Comprehensive Cholestan-3-ol, (3beta,5beta)- Profiling

Comprehensive analysis of epicoprostanol and its metabolites is essential for a complete understanding of its biological and environmental significance. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools, there is a continuous need for more sophisticated analytical methods. nih.govmdpi.complos.org

Future developments in this area may include:

High-Resolution Mass Spectrometry: The application of high-resolution mass spectrometry can aid in the unambiguous identification and quantification of epicoprostanol and its isomers in complex matrices.

Metabolomics Approaches: Untargeted and targeted metabolomics strategies can provide a comprehensive profile of the sterolbiome, including epicoprostanol and its related metabolites, offering a holistic view of sterol metabolism. mdpi.com

Improved Derivatization Techniques: The development of novel derivatization reagents and methods can enhance the sensitivity and selectivity of epicoprostanol analysis by GC-MS. nist.gov

These analytical advancements will enable more precise and detailed investigations into the subtle changes in epicoprostanol profiles associated with different physiological states, disease conditions, and environmental impacts. cuni.cz

Exploration of Cholestan-3-ol, (3beta,5beta)- Roles in Non-Model Organisms and Diverse Biological Niches

Much of the research on epicoprostanol has focused on its presence in humans and its use as a fecal pollution marker. mdpi.comwikipedia.orgresearchgate.netconicet.gov.ar However, its occurrence and potential roles in a wider range of organisms and ecosystems remain largely unexplored.

Future research should expand to include:

Non-Model Organisms: Investigating the production and metabolism of epicoprostanol in a diverse array of animals, from invertebrates to non-mammalian vertebrates, could reveal novel metabolic pathways and ecological interactions. For example, studies have already shown differences in epicoprostanol production between horses and zebras. nerc.ac.uk

Diverse Biological Niches: Exploring the presence and dynamics of epicoprostanol in various environments, such as soil, sediments, and the deep sea, will provide a more complete picture of its biogeochemical cycle.

Host-Microbe Interactions: Delving deeper into the specific microbial species and enzymatic pathways responsible for epicoprostanol formation across different host organisms will enhance our understanding of the co-evolution of the sterolbiome. asm.org

By expanding the scope of research beyond traditional model systems, scientists can uncover the broader biological and ecological significance of Cholestan-3-ol, (3beta,5beta)-. researchgate.net

Q & A

Q. How can researchers confirm the stereochemical configuration of Cholestan-3-ol, (3β,5β)- in synthesized samples?

Methodological Answer: Stereochemical validation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Compare - and -NMR chemical shifts with reference data from NIST Chemistry WebBook (e.g., δ values for 3β-OH and 5β-hydrogen) .

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .

- Mass Spectrometry: Cross-reference electron ionization (EI-MS) fragmentation patterns with NIST-standardized spectra (e.g., m/z 388.67 for molecular ion) .

Q. What are the standard chromatographic methods for separating Cholestan-3-ol isomers in complex mixtures?

Methodological Answer: Gas chromatography (GC) with non-polar stationary phases (e.g., DB-5) and optimized temperature programming is widely used:

- Retention Indices: Compare retention times to published data (e.g., Van Den Dool and Kratz retention indices for 5β-cholestan-3β-ol vs. 5α-cholestan-3α-ol) .

- Derivatization: Enhance volatility via silylation (e.g., BSTFA) or acetylation prior to GC-MS analysis .

- Validation: Use deuterated internal standards (e.g., -labeled cholestanol) to minimize matrix effects in biological samples .

Q. How should researchers address discrepancies in reported melting points for Cholestan-3-ol derivatives?

Methodological Answer: Discrepancies often arise from purity or polymorphic variations. Mitigation strategies include:

- Purification: Recrystallize samples using solvent systems like ethanol/water and verify purity via HPLC (≥98% by area) .

- Differential Scanning Calorimetry (DSC): Measure phase transitions under controlled heating rates to identify polymorphs .

- Cross-Reference: Compare data with peer-reviewed studies (e.g., 138–142°C for 5α-cholestan-3β-ol ).

Advanced Research Questions

Q. What experimental approaches elucidate the thermodynamic behavior of Cholestan-3-ol isomers in lipid bilayers?

Methodological Answer: Study isomer-specific interactions using biophysical models:

- Differential Scanning Calorimetry (DSC): Measure phase transition temperatures of lipid bilayers doped with (3β,5β)-cholestanol vs. other isomers to assess membrane-ordering effects .

- Molecular Dynamics (MD) Simulations: Parameterize force fields using NIST thermodynamic data (e.g., heat capacity, entropy) to predict hydrogen-bonding patterns and sterol orientation .

- Fluorescence Anisotropy: Quantify membrane rigidity changes using probes like DPH in presence of 5β isomers .

Q. How can researchers differentiate Cholestan-3-ol isomers in environmental or metabolic studies?

Methodological Answer: Leverage tandem mass spectrometry and isotopic labeling:

- LC-MS/MS: Use chiral columns (e.g., Chiralpak IG-3) with MS/MS fragmentation (e.g., m/z 388 → 369 for 5β-isomer) .

- Stable Isotope Tracing: Administer - or -labeled cholestanol to track isomer-specific metabolic pathways (e.g., bacterial conversion of cholesterol to coprostanol in gut microbiota) .

- Isotope Ratio MS: Detect signatures to distinguish biogenic vs. synthetic sources in environmental samples .

Q. What strategies resolve contradictions in stereoisomer activity in steroid receptor binding assays?

Methodological Answer: Address conflicting data via structural and functional assays:

- X-ray Crystallography: Co-crystallize (3β,5β)-cholestanol with nuclear receptors (e.g., LXRβ) to map binding pockets .

- Competitive Binding Assays: Use radiolabeled -cholestanol to quantify displacement by isomers in vitro .

- MD Simulations: Compare binding free energies (MM-PBSA) of 5β vs. 5α configurations to predict affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.